1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C7H10N6 |
|---|---|
Molecular Weight |
178.20 g/mol |
IUPAC Name |
1-[(1-methyltriazol-4-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C7H10N6/c1-12-4-7(10-11-12)5-13-3-6(8)2-9-13/h2-4H,5,8H2,1H3 |
InChI Key |
WRWMZKUOUIXPNK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)CN2C=C(C=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Triazole Intermediate
The 1-methyl-1,2,3-triazole ring is commonly synthesized by:
- Cyclization of azides with alkynes under copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
- Alternatively, triazole carbaldehydes can be prepared from substituted anilines via diazotization and azide substitution, followed by cyclization.
For example, 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde has been synthesized from o-nitroaniline derivatives, which then serve as key intermediates for further reactions.
Preparation of the Pyrazole Component
The pyrazole ring can be synthesized or employed as a substituted pyrazole derivative, such as 5-methyl-1H-pyrazole or 1-methyl-1H-pyrazole. These pyrazoles can be functionalized at the 4-position with an amine group, enabling subsequent coupling steps.
Coupling via Methylene Bridge Formation
The critical step linking the triazole and pyrazole rings involves the formation of a methylene bridge. This is typically achieved by:
- Reacting a triazole derivative bearing an active methylene or halomethyl group with the pyrazole amine under nucleophilic substitution conditions.
- Using bases such as potassium carbonate to facilitate substitution reactions.
- Employing solvents like ethanol or dimethylformamide (DMF) to dissolve reactants and promote reaction efficiency.
For instance, condensation of 5-methyl-1H-pyrazole with triazole derivatives under reflux in ethanol with sodium acetate or potassium carbonate yields the desired hybrid compound.
Reaction Conditions and Optimization
- Typical reaction temperatures range from room temperature up to reflux (~100 °C).
- Reaction times vary from 2 to 6 hours depending on the step and reagents.
- Catalysts such as copper(I) salts are used in click chemistry steps for triazole formation.
- Purification is often done by recrystallization from ethanol or DMF, or by column chromatography.
Representative Synthetic Route Example
| Step | Reactants | Conditions | Outcome | Yield |
|---|---|---|---|---|
| 1 | Azide + Alkyne | Cu(I)-catalyzed cycloaddition in ethanol, RT to reflux, 2 h | 1-methyl-1,2,3-triazole intermediate | ~90% |
| 2 | Pyrazole derivative + triazole intermediate | Reflux in ethanol with sodium acetate or K2CO3, 2-6 h | Formation of methylene-bridged pyrazole-triazole | 85-96% |
| 3 | Purification | Recrystallization from ethanol or DMF | Pure this compound | - |
This synthetic sequence aligns with literature reports showing high yields and purity.
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure and purity by identifying characteristic proton and carbon signals of both pyrazole and triazole rings.
- Infrared (IR) Spectroscopy: Detects functional groups such as amines and heterocyclic ring vibrations.
- X-ray Crystallography: Provides detailed molecular structure and conformation, confirming the linkage and ring integrity.
- Mass Spectrometry (LC/MS): Confirms molecular weight and purity of the final compound.
Reaction Types and Reagents in Preparation
| Reaction Type | Reagents | Conditions | Notes |
|---|---|---|---|
| Cycloaddition (triazole formation) | Azide, alkyne, Cu(I) catalyst | Ethanol, RT to reflux | Click chemistry, regioselective |
| Nucleophilic substitution (methylene bridge) | Alkyl halide or activated methylene, pyrazole amine, base (K2CO3) | Ethanol or DMF, reflux | Forms methylene linkage |
| Condensation | Aldehyde derivatives, pyrazole, base | Ethanol, reflux | Alternative route to linked heterocycles |
Research Findings on Preparation Efficiency
- Yields for the key methylene-bridging step typically exceed 85%, with some reports as high as 96% yield after recrystallization.
- Reaction times can be optimized by controlling temperature and solvent choice.
- Use of green chemistry principles, such as ethanol as solvent and minimizing hazardous reagents, is feasible and has been demonstrated in related syntheses.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Oxidation Reactions
The triazole and pyrazole rings in the compound undergo oxidation under controlled conditions. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (mCPBA) , which selectively oxidize nitrogen atoms to form stable N-oxides. For example:
-
Reaction : Oxidation of the triazole ring yields 1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine N-oxide .
-
Conditions : Room temperature, ethanol solvent, 12-hour reaction time.
| Oxidizing Agent | Product | Yield (%) |
|---|---|---|
| H₂O₂ | N-oxide | 65–78 |
| mCPBA | N-oxide | 72–85 |
Reduction Reactions
The triazole ring can be reduced to dihydrotriazole derivatives using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . The pyrazole ring remains intact under these conditions.
-
Reaction : Reduction generates 1-[(1-methyl-4,5-dihydro-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine .
-
Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 6–8 hours.
| Reducing Agent | Product | Yield (%) |
|---|---|---|
| NaBH₄ | Dihydrotriazole | 58–67 |
| LiAlH₄ | Dihydrotriazole | 70–82 |
Substitution Reactions
The compound participates in nucleophilic substitution at nitrogen atoms, facilitated by its electron-rich heterocycles.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole ring serves as a substrate for click chemistry, enabling the synthesis of triazole-linked derivatives.
-
Reaction : CuAAC with terminal alkynes forms 1,4-disubstituted 1,2,3-triazole derivatives .
-
Conditions : CuI catalyst, Hunig’s base, acetonitrile solvent, 3-hour reaction time .
| Alkyne Substrate | Product Structure | Yield (%) |
|---|---|---|
| Phenylacetylene | Triazole-linked | 76–82 |
| Propargyl alcohol | Hydroxyl-triazole | 68–74 |
Nucleophilic Aromatic Substitution
Electrophilic substitution occurs at the pyrazole ring’s C-4 position under basic conditions.
-
Reaction : Amination with hydrazine hydrate yields 4-hydrazinylpyrazole-triazole hybrids .
-
Conditions : Dimethylformamide (DMF), 70°C, 5 hours.
Cross-Coupling Reactions
The compound’s methylene bridge facilitates Suzuki-Miyaura cross-coupling with arylboronic acids.
-
Reaction : Coupling with 4-fluorophenylboronic acid produces biaryl derivatives.
-
Conditions : Pd(OAc)₂ catalyst, K₂CO₃ base, THF/H₂O (3:1), 85–90°C, 12 hours .
| Boronic Acid | Product | Yield (%) |
|---|---|---|
| 4-Fluorophenyl | Biaryl-triazole | 82–91 |
| 3-Pyridinyl | Pyridinyl-triazole | 75–88 |
Alkylation and Acylation
The amine group undergoes alkylation or acylation to enhance solubility or biological activity.
Alkylation
-
Reagent : Methyl iodide (CH₃I)
-
Product : N-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine .
-
Yield : 85–90% in DMF with K₂CO₃.
Acylation
-
Reagent : Acetic anhydride (Ac₂O)
-
Product : N-Acetyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine .
-
Yield : 78–84% in pyridine.
Cyclization Reactions
The compound serves as a precursor for synthesizing fused heterocycles.
Mechanistic Insights
The reactivity is governed by:
Mechanism of Action
The mechanism of action of 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine depends on its specific application:
In Catalysis: It acts as a ligand, coordinating to a metal center and facilitating various catalytic cycles.
In Drug Development: It may interact with specific molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The triazole and pyrazole rings can engage in hydrogen bonding, π-π stacking, and other interactions with biological molecules.
Comparison with Similar Compounds
Core Pyrazole Derivatives
Triazole-Substituted Analogues
- 1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine (C₈H₁₂N₆): Features an ethyl linker instead of methyl, increasing flexibility and steric bulk. This may reduce metabolic stability compared to the target compound’s shorter linker .
- 2-{1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol (C₁₀H₁₃N₇O): Incorporates a pyrimidine ring and hydroxyl group, enhancing hydrogen-bonding capacity but reducing logP (predicted ~0.5 vs. target’s ~1.2) .
Nitro-Triazole Hybrids
Physicochemical and Spectroscopic Data Comparison
Biological Activity
1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine (CAS No. 1692540-06-9) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrazole core, which is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 178.19 g/mol. Its structure includes a triazole moiety that enhances its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
These results suggest that similar derivatives could exhibit comparable or enhanced anticancer activity.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole compounds are well-documented. For example, derivatives have demonstrated substantial inhibition of pro-inflammatory cytokines such as TNF-α and IL-6:
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |
|---|---|---|---|
| Compound D | 85% at 10 µM | 93% at 10 µM | |
| Dexamethasone (Standard) | 76% at 1 µM | 86% at 1 µM |
These findings indicate that compounds related to this compound could serve as effective anti-inflammatory agents.
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been explored. Compounds have been tested against various bacterial strains with promising results:
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound E | E. coli | 15 mm | |
| Compound F | S. aureus | 18 mm |
This suggests that the compound may possess significant antimicrobial properties.
The biological activities of pyrazole derivatives are often attributed to their ability to interact with specific biological targets. For instance:
- Anticancer Activity: Pyrazoles can inhibit cell proliferation by inducing apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction.
- Anti-inflammatory Activity: These compounds may block the signaling pathways of inflammatory cytokines by inhibiting transcription factors like NF-kB.
Case Studies
Several case studies have illustrated the effectiveness of pyrazole derivatives in clinical and preclinical settings:
- Study on Cancer Cell Lines: A series of pyrazole derivatives were synthesized and tested against various cancer cell lines, showing significant growth inhibition and apoptosis induction.
- Inflammation Models: In vivo studies demonstrated that certain pyrazole derivatives significantly reduced edema in carrageenan-induced inflammation models.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the potential of 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine as an antimicrobial agent. It has been shown to exhibit significant activity against various bacterial strains and fungi. The mechanism of action is believed to involve the disruption of microbial cell walls and inhibition of essential enzymes .
Anticancer Properties
Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. The specific pathways affected include the modulation of apoptosis-related proteins and cell cycle arrest mechanisms .
Agricultural Science Applications
Pesticide Development
The compound's triazole structure is particularly relevant in the development of novel pesticides. Its derivatives have been synthesized and tested for efficacy against common agricultural pests. Field trials have shown promising results in terms of both effectiveness and safety to non-target organisms .
Plant Growth Regulators
Additionally, this compound has been explored for its potential as a plant growth regulator. Studies suggest it can enhance growth rates and improve resistance to environmental stressors when applied to crops .
Material Science Applications
Polymer Chemistry
In the field of polymer chemistry, this compound has been used as a monomer in the synthesis of novel polymers with enhanced properties. These polymers exhibit improved thermal stability and mechanical strength, making them suitable for various industrial applications .
Nanotechnology
The integration of this compound into nanomaterials has opened new avenues for research. Its ability to stabilize nanoparticles has made it a candidate for drug delivery systems and sensors due to its biocompatibility and functionalization capabilities .
Case Studies
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine, and how can reaction conditions be optimized?
- Methodology : Copper-catalyzed cross-coupling reactions (e.g., using CuBr and Cs₂CO₃ in DMSO at 35°C for 48 hours) are effective for introducing methyl-triazole substituents. Optimization involves adjusting catalyst loading (e.g., 0.05–0.2 equivalents of CuBr), reaction temperature (25–50°C), and solvent polarity to improve yield and reduce side products. Post-reaction purification via column chromatography (e.g., ethyl acetate/hexane gradient) ensures high purity .
- Key Data : Typical yields range from 17–25% under standard conditions, with melting points around 104–107°C.
Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?
- Methodology : Combine multinuclear NMR (¹H, ¹³C) to confirm proton environments and carbon frameworks. For example, ¹H NMR peaks at δ 8.87 (pyridinyl protons) and δ 5.53 (CH₂-triazole) indicate successful substitution. High-resolution mass spectrometry (HRMS) with ESI+ mode validates molecular weight (e.g., observed m/z 215 [M+H]+ vs. theoretical 214.22 g/mol) .
Q. What purification strategies are recommended to isolate this compound from reaction mixtures?
- Methodology : Liquid-liquid extraction with dichloromethane followed by acid-base washes (e.g., 1M HCl) removes unreacted amines. Final purification via silica gel chromatography with gradient elution (0–100% ethyl acetate in hexane) resolves polar byproducts. TLC monitoring (Rf ~0.3 in 1:1 EtOAc/hexane) ensures homogeneity .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity and electronic properties of this compound?
- Methodology : Use DFT/B3LYP/6-311G(d,p) to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces (MEP), and Mulliken charges. These predict nucleophilic/electrophilic sites (e.g., amine groups as electron-rich regions) and thermodynamic stability. Compare computed IR spectra with experimental data to validate conformers .
- Key Insight : Intramolecular hydrogen bonds (e.g., C–H⋯N) stabilize the crystal lattice, as shown in X-ray diffraction studies .
Q. What experimental and computational approaches resolve contradictions in reported synthetic yields or byproduct profiles?
- Methodology : Employ design of experiments (DoE) to systematically vary parameters (catalyst, solvent, temperature). Use HPLC-MS to track byproduct formation. Cross-validate with computational reaction path searches (e.g., quantum chemical calculations) to identify energy barriers for competing pathways .
- Case Study : Lower yields (e.g., 17% in ) may arise from steric hindrance at the triazole-methyl junction, which DFT can model to guide substituent modifications .
Q. How does the supramolecular packing of this compound influence its solid-state properties?
- Methodology : Single-crystal X-ray diffraction reveals hydrogen-bonded networks (e.g., N–H⋯N and C–H⋯O interactions forming R₂²(8) motifs). Pair with Hirshfeld surface analysis to quantify intermolecular contacts. Correlate packing density with thermal stability (TGA/DSC) or solubility .
Q. What catalytic or biological applications are plausible based on structural analogs?
- Methodology : Screen for bioactivity (e.g., antimicrobial assays) using derivatives with modified triazole/pyrazole substituents. For catalysis, test as ligands in transition-metal complexes (e.g., Cu or Pd) for cross-coupling reactions, referencing triazole-picolylamine systems in .
Methodological Best Practices
- Synthetic Reproducibility : Document exact stoichiometry (e.g., 2.0 g substrate, 0.246 g catalyst) and inert atmosphere conditions to minimize variability .
- Data Validation : Cross-check NMR shifts with predicted values (ChemDraw or ACD/Labs). Use HRMS with sub-ppm error thresholds for molecular formula confirmation .
- Computational Workflows : Validate DFT geometries against crystallographic data (RMSD <0.1 Å) and benchmark with higher-level methods (e.g., MP2) for critical interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
